molecular formula C17H28N2O5 B12694593 Einecs 279-847-5 CAS No. 81904-30-5

Einecs 279-847-5

Cat. No.: B12694593
CAS No.: 81904-30-5
M. Wt: 340.4 g/mol
InChI Key: MTZDNSKXMOTAJR-UHFFFAOYSA-N
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Description

EINECS 279-847-5 (CAS 7686-41-1) is a benzothiazole derivative with the molecular formula C₇H₆N₂OS and a molecular weight of 166.20 g/mol. Key physicochemical properties include:

  • TPSA (Topological Polar Surface Area): 70.15 Ų
  • LogP (Partition Coefficient): 1.45
  • Water Solubility: 2.94 mg/mL (LogS = -1.53)
  • Hydrogen Bond Acceptors/Donors: 3/1
  • Bioavailability Score: 0.55 .

This compound is structurally characterized by a benzothiazole core with a methoxy substituent, influencing its chemical reactivity and biological interactions. It is commonly used in agrochemical and pharmaceutical research due to its heterocyclic aromatic structure .

Properties

CAS No.

81904-30-5

Molecular Formula

C17H28N2O5

Molecular Weight

340.4 g/mol

IUPAC Name

6-benzamidohexanoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C13H17NO3.C4H11NO2/c15-12(16)9-5-2-6-10-14-13(17)11-7-3-1-4-8-11;6-3-1-5-2-4-7/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,17)(H,15,16);5-7H,1-4H2

InChI Key

MTZDNSKXMOTAJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O.C(CO)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzamidohexanoic acid, compound with 2,2’-iminodiethanol, involves the reaction of 6-benzamidohexanoic acid with 2,2’-iminodiethanol in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Hydrolysis

DINP undergoes hydrolysis under acidic or basic aqueous conditions , reverting to phthalic acid and isononanol. This reaction is critical for assessing environmental persistence:

Reaction:
C6H4(COOC9H19)2+2H2OH+/OHC6H4(COOH)2+2C9H19OH\text{C}_6\text{H}_4(\text{COO}C_9H_{19})_2 + 2 \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_6\text{H}_4(\text{COOH})_2 + 2 \text{C}_9\text{H}_{19}\text{OH}

Factors Influencing Hydrolysis:

  • pH : Accelerated in strongly acidic or alkaline environments.

  • Temperature : Higher temperatures increase reaction rates.

  • Stability : Minimal degradation under neutral pH and ambient conditions.

Transesterification

DINP participates in transesterification reactions with alcohols or other esters, enabling the synthesis of modified phthalates:

General Reaction:
C6H4(COOC9H19)2+2R-OHC6H4(COOR)2+2C9H19OH\text{C}_6\text{H}_4(\text{COO}C_9H_{19})_2 + 2 \text{R-OH} \rightleftharpoons \text{C}_6\text{H}_4(\text{COOR})_2 + 2 \text{C}_9\text{H}_{19}\text{OH}

Typical Conditions:

  • Catalysts : Titanium isopropoxide, tin-based catalysts.

  • Applications : Production of mixed phthalate esters for specialized polymer formulations.

Thermal Degradation

At elevated temperatures (>200°C), DINP may decompose via radical pathways , releasing volatile organic compounds (VOCs) such as alkenes and phthalic anhydride:

Degradation Products:

  • Phthalic anhydride (C6H4(CO)2O\text{C}_6\text{H}_4(\text{CO})_2\text{O}).

  • Iso-nonenol (C9H18O\text{C}_9\text{H}_{18}\text{O}).

  • Carbon oxides (CO, CO2\text{CO, CO}_2).

Stability Profile:

Temperature Range (°C)Behavior
<200Stable
200–300Partial decomposition
>300Rapid degradation

Environmental and Biological Reactions

DINP’s environmental fate involves microbial degradation under aerobic and anaerobic conditions, though its high molecular weight limits bioavailability . Key pathways include:

  • Oxidative cleavage of alkyl chains by soil bacteria.

  • Esterase-mediated hydrolysis in aquatic systems.

Scientific Research Applications

6-benzamidohexanoic acid, compound with 2,2’-iminodiethanol, has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-benzamidohexanoic acid, compound with 2,2’-iminodiethanol, involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

EINECS 279-847-5 shares structural homology with several benzothiazole and thiazole derivatives. Below is a comparative analysis based on Tanimoto similarity scores (≥70%) and physicochemical properties:

Table 1: Key Properties of this compound and Similar Compounds

Compound Name CAS/EINECS Molecular Formula Molecular Weight TPSA (Ų) LogP Solubility (mg/mL) Similarity Score
This compound 7686-41-1 C₇H₆N₂OS 166.20 70.15 1.45 2.94 Reference
2-Amino-4-methoxybenzothiazole 7471-03-6 C₈H₈N₂OS 180.22 70.15 1.62 1.82 0.95
5-Methoxybenzothiazole 1261737-67-0 C₈H₇NOS 165.21 44.48 2.34 0.98 0.89
4-Chlorobenzothiazole 54346-87-1 C₇H₄ClNS 169.63 44.48 2.87 0.54 0.85
2-Aminobenzothiazole 6294-52-6 C₇H₆N₂S 150.20 67.35 1.12 3.21 0.80

Notes:

  • Structural Similarity: All compounds share a benzothiazole backbone. Substitutions (e.g., methoxy, amino, chloro) modulate electronic properties and bioavailability .
  • Bioavailability: this compound has moderate GI absorption (66.64%) and low BBB permeability, comparable to 2-Amino-4-methoxybenzothiazole (GI absorption: 68.12%) .
  • Toxicity Predictions: Read-Across Structure Activity Relationships (RASAR) models indicate that ≥70% similarity in Tanimoto scores (based on PubChem 2D fingerprints) allows extrapolation of toxicological profiles from labeled analogs .

Research Findings and Implications

Functional Group Impact: Methoxy Substitution: Compounds like 2-Amino-4-methoxybenzothiazole and this compound exhibit enhanced solubility compared to chlorinated analogs (e.g., 4-Chlorobenzothiazole) due to increased polarity . Amino Groups: 2-Aminobenzothiazole shows higher solubility (3.21 mg/mL) but lower LogP (1.12), suggesting improved hydrophilicity for pharmaceutical applications .

RASAR models demonstrate that 1,387 labeled analogs (e.g., REACH Annex VI compounds) can predict hazards for ~33,000 EINECS substances, streamlining regulatory assessments .

Industrial Relevance:

  • These compounds are used in dye synthesis (methoxy derivatives) and corrosion inhibitors (chlorinated analogs), highlighting the role of structural tuning in application-specific performance .

Q & A

Q. How to resolve conflicts between computational predictions and experimental results for this compound’s binding affinity?

  • Methodological Answer: Re-examine force field parameters in molecular dynamics simulations or density functional theory (DFT) calculations. Validate docking poses with mutagenesis studies or X-ray crystallography .
  • Publication Standards: Disclose all computational settings (e.g., software version, convergence criteria) to enable replication .

Q. What frameworks support interdisciplinary data integration (e.g., chemical, genomic) for this compound research?

  • Methodological Answer: Use ontology-based platforms (e.g., ChEBI, Gene Ontology) to standardize terminology. Apply network analysis tools (e.g., Cytoscape) to map compound-pathway interactions .
  • Collaboration: Engage domain-specific experts to co-design workflows and interpret cross-disciplinary findings .

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